molecular formula C18H15FN2O3S B2806429 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 325977-12-6

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Katalognummer: B2806429
CAS-Nummer: 325977-12-6
Molekulargewicht: 358.39
InChI-Schlüssel: PYBYXTZKMABLCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a thiazole-containing benzamide derivative characterized by a 4-fluorophenyl-substituted thiazole core and a 3,5-dimethoxybenzamide moiety. Thiazoles are heterocyclic aromatic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Eigenschaften

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-23-14-7-12(8-15(9-14)24-2)17(22)21-18-20-16(10-25-18)11-3-5-13(19)6-4-11/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBYXTZKMABLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the cyclization of 4-fluorophenylacetic acid with thiosemicarbazide to form the thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions: N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anticancer Properties:
Recent studies have highlighted the anticancer potential of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide. It has been evaluated for its ability to inhibit cancer cell proliferation in various types of cancer. For instance, it has shown promising results against breast cancer cell lines by inducing apoptosis and inhibiting cell migration .

Kinase Inhibition:
This compound has also been investigated for its role as a kinase inhibitor. Kinases are crucial in cellular signaling pathways, and their dysregulation is often linked to cancer. The compound's structural features allow it to selectively inhibit specific kinases involved in tumor growth and metastasis .

Sigma Receptor Activity:
Moreover, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide has been evaluated for its interaction with sigma receptors. These receptors are implicated in various neurological disorders and cancer therapies. Compounds that modulate sigma receptor activity can offer therapeutic benefits in treating pain and mood disorders .

Case Study 1: Antitumor Activity

In a study focusing on the compound's antitumor effects, researchers treated cancer cell lines with varying concentrations of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity against specific cancer types .

Case Study 2: Kinase Inhibition

Another research effort involved testing the compound against a panel of kinases to assess its selectivity and potency. The findings revealed that it effectively inhibited the activity of several kinases associated with oncogenic pathways while exhibiting minimal off-target effects, making it a candidate for further development as an anticancer agent .

Wirkmechanismus

The mechanism by which N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of a thiazole core, fluorophenyl substituent, and dimethoxybenzamide group. Below is a comparison with key analogs from the evidence:

Compound Name Key Structural Features Functional Group Analysis Potential Implications
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide (Target) 4-(4-Fluorophenyl)thiazole; 3,5-dimethoxybenzamide - Thiazole: π-π stacking
- Fluorophenyl: Metabolic stability
- Dimethoxy: Lipophilicity
Enhanced receptor binding due to fluorophenyl; increased solubility from methoxy groups
N-(4-{[(3-Fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 941898-87-9) Thiazole with carbamoylmethyl linker; 3-fluorophenyl substituent - Carbamoylmethyl: Polar linker
- 3-Fluorophenyl: Altered steric/electronic effects
Improved solubility via carbamoylmethyl; potential for altered target specificity
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 2,5-Dimethoxyphenyl on thiazole; fluorophenylmethoxy on benzamide - Dimethoxyphenyl: Increased bulk
- Fluorophenylmethoxy: Steric hindrance
Reduced membrane permeability due to bulkier substituents
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) Triazole core; sulfonyl and difluorophenyl groups - Triazole: Hydrogen-bonding potential
- Sulfonyl: Electron-withdrawing effects
Higher metabolic stability but reduced lipophilicity compared to thiazole analogs

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • The target compound’s benzamide C=O stretch is expected at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in .
    • Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thiazole structure (cf. triazole-thiones in ).
  • Lipophilicity :
    • The 3,5-dimethoxy groups increase logP compared to sulfonyl-containing triazoles () or carbamoylmethyl derivatives ().

Biologische Aktivität

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with thiazole structures exhibit significant antimicrobial activity. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide has been shown to inhibit the growth of various pathogens, including Candida albicans and Staphylococcus aureus. The mechanism involves the inhibition of specific enzymes crucial for microbial survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that it induces apoptosis through the activation of caspases and modulation of cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialCandida albicans, S. aureusEnzyme inhibition
AnticancerVarious cancer cell linesInduction of apoptosis via caspase activation

The biological activity of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can be attributed to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The thiazole moiety is known to inhibit enzymes such as kinases and phosphatases that are involved in signaling pathways critical for cell proliferation.
  • Receptor Modulation : The compound may also modulate receptor activity, enhancing or inhibiting signaling pathways related to inflammation and cancer progression.

Study on Anticancer Effects

A recent study evaluated the effects of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.

Study on Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating potent antimicrobial efficacy compared to standard antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with thiazole ring formation followed by coupling with the benzamide moiety. Key considerations include:

  • Catalysts/Reagents : Use coupling agents (e.g., EDCI/HOBt) for amide bond formation and bases like triethylamine for deprotonation .
  • Solvent/Temperature : Polar aprotic solvents (e.g., DMF) under reflux (80–100°C) improve reaction efficiency. Inert atmospheres (N₂/Ar) prevent oxidation .
  • Purification : Recrystallization (methanol/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR (1H/13C) : Assigns protons (e.g., methoxy groups at δ 3.8–3.9 ppm) and confirms the thiazole ring’s substituents .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 388.42) .
  • X-ray Crystallography : SHELX programs refine crystal structures, revealing intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Advanced Research Questions

Q. How does the compound’s thiazole ring and fluorophenyl group influence its biological target interactions?

  • Thiazole Ring : Engages in hydrogen bonding with enzyme active sites (e.g., kinases) and π-π stacking with aromatic residues, enhancing binding affinity .
  • 4-Fluorophenyl Substitution : Introduces electron-withdrawing effects, improving metabolic stability and selectivity for targets like tyrosine kinases .
  • Methoxy Groups : Increase lipophilicity, aiding membrane permeability in cellular assays .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Use IC50 values across multiple cell lines (e.g., MCF-7, HeLa) to assess reproducibility .
  • Orthogonal Assays : Combine DPPH radical scavenging (antioxidant activity) with ROS detection kits (e.g., DCFH-DA) to validate oxidative stress modulation .
  • Enzyme Inhibition Profiling : Screen against panels (e.g., kinase or protease assays) to identify off-target effects .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced efficacy?

  • Thiazole Modifications : Replace the 4-fluorophenyl group with electron-donating groups (e.g., -OCH₃) to alter electronic effects on target binding .
  • Benzamide Substituents : Introduce halogens (e.g., Cl) at the 3,5-positions to improve cytotoxicity in cancer models .
  • Prodrug Strategies : Incorporate ester linkages to enhance solubility and bioavailability .

Q. What in vitro and in vivo models are appropriate for evaluating anticancer potential?

  • In Vitro :
  • MTT/PrestoBlue Assays : Quantify viability in cancer vs. normal cells (e.g., NIH/3T3) .
  • Apoptosis Markers : Measure caspase-3/7 activation and Annexin V staining .
    • In Vivo :
  • Xenograft Models : Use immunodeficient mice (e.g., BALB/c nude) implanted with human tumor cells .

Methodological Considerations

Q. How can computational tools (e.g., molecular docking) predict binding modes with biological targets?

  • Docking Software (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using the compound’s 3D structure (PubChem CID) .
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories to prioritize derivatives .

Q. What analytical approaches validate compound stability under physiological conditions?

  • HPLC-MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hrs) .
  • Cytochrome P450 Inhibition : Use liver microsomes to identify metabolic hotspots .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.